molecular formula C23H22Cl2N2O5 B12463565 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12463565
M. Wt: 477.3 g/mol
InChI Key: WCLIWWZCYOASFQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenyl group: This step involves the chlorination of a phenyl ring using reagents such as chlorine gas or sulfuryl chloride.

    Formation of the oxobutan-2-yl group: This step involves the acylation of a butanone derivative using reagents such as acetic anhydride or acetyl chloride.

    Formation of the pyrrolidine-3-carboxylate group: This step involves the cyclization of an amino acid derivative using reagents such as diethyl azodicarboxylate (DEAD) or triphenylphosphine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions using reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate: Similar in structure but with different substituents.

    This compound: Similar in structure but with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable target for scientific research and industrial applications.

Properties

Molecular Formula

C23H22Cl2N2O5

Molecular Weight

477.3 g/mol

IUPAC Name

[4-chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl] 1-[(2-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H22Cl2N2O5/c1-14-4-2-3-5-18(14)22(30)26-27-13-16(12-20(27)28)23(31)32-19(10-11-24)21(29)15-6-8-17(25)9-7-15/h2-9,16,19H,10-13H2,1H3,(H,26,30)

InChI Key

WCLIWWZCYOASFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2CC(CC2=O)C(=O)OC(CCCl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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